![molecular formula C26H24N6 B2740841 N~6~-(4-methylbenzyl)-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946369-47-7](/img/structure/B2740841.png)
N~6~-(4-methylbenzyl)-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~6~-(4-methylbenzyl)-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C26H24N6 and its molecular weight is 420.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N~6~-(4-methylbenzyl)-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer and other diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by its pyrazolo[3,4-d]pyrimidine core. The synthesis typically involves multi-step organic reactions including:
- Condensation Reactions : Combining aromatic amines with aldehydes or ketones.
- Cyclization Reactions : Formation of the pyrazolo core through intramolecular cyclization.
- Substitution Reactions : Introduction of functional groups via nucleophilic or electrophilic substitution.
Table 1: Key Synthetic Routes for Pyrazolo[3,4-d]pyrimidines
Reaction Type | Description |
---|---|
Condensation | Combines amines with aldehydes/ketones |
Cyclization | Forms the pyrazolo core |
Substitution | Introduces functional groups |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as kinases. Research indicates that this compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy.
Key Findings
- Inhibition of EGFR : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent anti-proliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). For instance, one derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M .
- Apoptosis Induction : Flow cytometric analyses revealed that these compounds can induce apoptosis and arrest the cell cycle at the S and G2/M phases. This is evidenced by a significant increase in the BAX/Bcl-2 ratio, a marker for apoptosis .
Case Studies
- Study on Anti-Proliferative Activity : A recent study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anti-proliferative activities. Compound 12b was highlighted for its strong inhibitory effect on both wild-type and mutant EGFRs .
- CK1 Inhibition Research : Another study identified N6-phenyl derivatives as novel inhibitors of casein kinase 1 (CK1), which is implicated in cancer pathogenesis. The lead compound showed an IC50 value of 78 nM against CK1 .
Applications De Recherche Scientifique
Kinase Inhibition
One of the most promising applications of N~6~-(4-methylbenzyl)-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine lies in its potential as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways and are implicated in numerous diseases, including cancer. Research has shown that derivatives of pyrazolo[3,4-d]pyrimidines can effectively inhibit specific kinases such as casein kinase 1 (CK1), which is linked to cancer and central nervous system disorders .
Medicinal Chemistry
The compound's structural features allow for modifications that can enhance its pharmacological properties. For instance, variations in the aromatic substituents can lead to compounds with improved selectivity and potency against targeted kinases. The synthesis of these derivatives often involves multi-step organic reactions that include palladium-catalyzed coupling reactions and careful control of reaction conditions to optimize yields .
Drug Development
In drug development processes, the compound can serve as a lead structure for the synthesis of new drugs aimed at treating various conditions linked to aberrant kinase activity. The optimization process may involve virtual screening against chemical databases to identify promising candidates for further development .
Case Study 1: CK1 Inhibitors
A study focused on the discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives demonstrated their effectiveness as CK1 inhibitors. The research utilized a pharmacophore model termed Hypo2 to screen for compounds with potential inhibitory activity. One notable derivative exhibited an IC50 value of 78 nM against CK1, highlighting the efficacy of pyrazolo[3,4-d]pyrimidine structures in targeting this kinase .
Case Study 2: Synthesis and Characterization
Research on the synthesis of related pyrazolo[3,4-d]pyrimidines revealed insights into their crystallization behavior and intermolecular interactions. The study noted that these compounds could form intricate hydrogen-bonding networks that influence their solid-state properties and potentially their biological activity .
Propriétés
IUPAC Name |
4-N-(2-methylphenyl)-6-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6/c1-18-12-14-20(15-13-18)16-27-26-30-24(29-23-11-7-6-8-19(23)2)22-17-28-32(25(22)31-26)21-9-4-3-5-10-21/h3-15,17H,16H2,1-2H3,(H2,27,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJNJGVDDFPVJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.